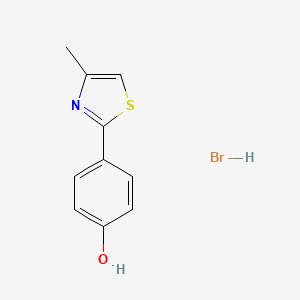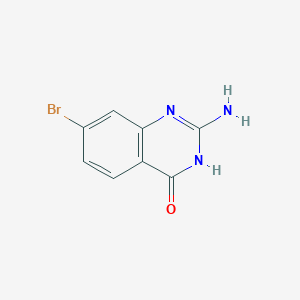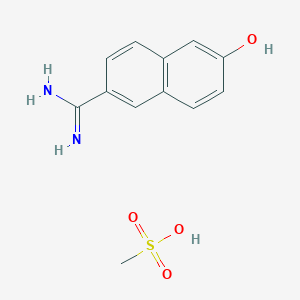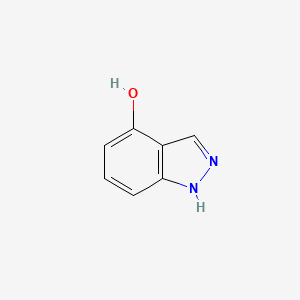
4-(4-Metil-1,3-tiazol-2-il)fenol bromhidrato
Descripción general
Descripción
4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenol group attached to the thiazole ring, which is further modified with a methyl group at the 4-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the study of biological systems and the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and photographic sensitizers due to its unique chemical properties.
Análisis Bioquímico
Biochemical Properties
4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as those related to oxidative stress and inflammation . The compound’s thiazole ring allows it to form stable complexes with metal ions, which can influence enzyme activity and protein function .
Cellular Effects
4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, it can affect cellular metabolism by interacting with enzymes involved in energy production and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s thiazole ring structure allows it to bind to specific sites on enzymes and proteins, altering their activity . This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction . Additionally, the compound can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but can degrade over time when exposed to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy production . The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Its interactions with specific enzymes can modulate their activity, affecting the overall metabolic pathway .
Transport and Distribution
Within cells and tissues, 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is also affected by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . Its activity and function can be affected by its localization, as different cellular compartments provide distinct environments for biochemical reactions .
Métodos De Preparación
The synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenol Group: The phenol group is introduced via electrophilic aromatic substitution, where the thiazole ring undergoes a reaction with phenol in the presence of a suitable catalyst.
Methylation: The methyl group is introduced at the 4-position of the thiazole ring using methyl iodide in the presence of a base.
Formation of the Hydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents like sodium borohydride.
Substitution: The methyl group and the phenol group can participate in substitution reactions. For example, the phenol group can undergo nitration or halogenation under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Mecanismo De Acción
The mechanism of action of 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antimicrobial action.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is useful in anticancer research.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death, which is a mechanism exploited in cancer therapy.
Comparación Con Compuestos Similares
4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide can be compared with other thiazole derivatives such as:
4-(4-Chlorophenyl)-1,3-thiazole-2-yl)phenol: This compound has a chlorine atom instead of a methyl group, which alters its chemical reactivity and biological activity.
4-(4-Bromophenyl)-1,3-thiazole-2-yl)phenol: The presence of a bromine atom enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions.
4-Phenyl-1,3-thiazole-2-yl)phenol: Lacking any substituents on the phenyl ring, this compound serves as a simpler analog for comparative studies.
The uniqueness of 4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS.BrH/c1-7-6-13-10(11-7)8-2-4-9(12)5-3-8;/h2-6,12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSROIZJLXYMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)
![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)
![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)


![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)


![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)


